4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
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Overview
Description
4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the amide bond: This can be achieved by reacting 3-methoxyaniline with a suitable acyl chloride or anhydride to form the corresponding amide.
Introduction of the piperidine ring: The amide can then be reacted with piperidine under appropriate conditions to introduce the piperidine moiety.
Oxidation and functional group transformations: Further oxidation and functional group transformations are carried out to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in organic synthesis.
Biological Studies: It may be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Hydroxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 4-((3-Methylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- 4-((3-Chlorophenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid
Uniqueness
4-((3-Methoxyphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the presence of the methoxy group on the aromatic ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
4-(3-methoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-13-7-5-6-12(10-13)17-15(19)11-14(16(20)21)18-8-3-2-4-9-18/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRQDNYNKDUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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